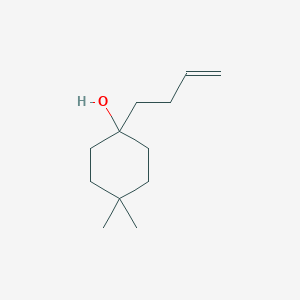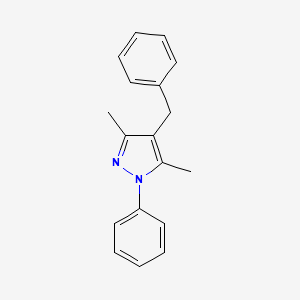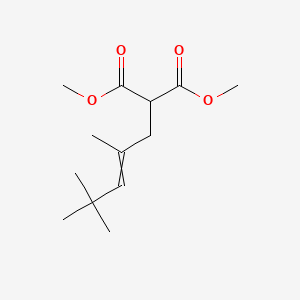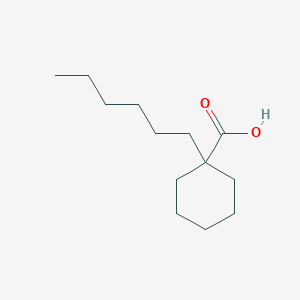![molecular formula C23H18NPS B14361812 N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 90250-74-1](/img/structure/B14361812.png)
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorothioyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety. The presence of both phosphorothioyl and diynyl groups makes it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of a diphenylphosphorothioyl precursor with a buta-1,3-diyn-1-yl intermediate. The reaction conditions often require the use of organometallic reagents, such as aryllithium or Grignard reagents, to facilitate the formation of the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline involves its interaction with molecular targets through its phosphorothioyl and diynyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline: Features a phosphanyl group instead of a phosphorothioyl group.
Uniqueness
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phosphoryl and phosphanyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
90250-74-1 |
|---|---|
Molekularformel |
C23H18NPS |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-(4-diphenylphosphinothioylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NPS/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
InChI-Schlüssel |
WFTZFTITZPDWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


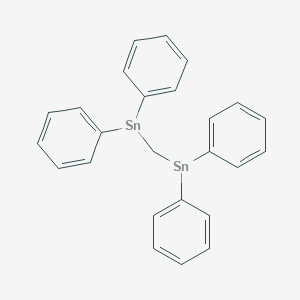

![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
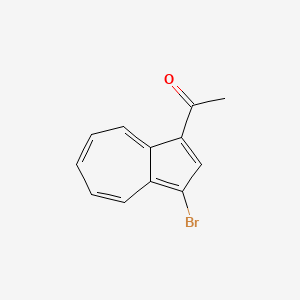
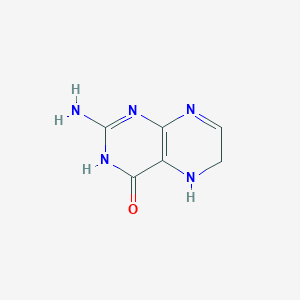
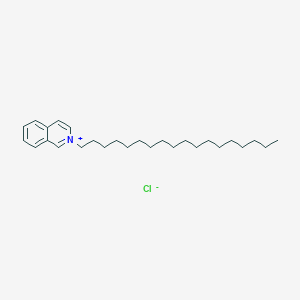
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
